molecular formula C20H22ClNO5 B5229425 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene

2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene

Cat. No. B5229425
M. Wt: 391.8 g/mol
InChI Key: CJJWSRNORSYHJM-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene, also known as SR-1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of selective estrogen receptor modulators (SERMs) and has been found to have a wide range of applications in the field of biomedicine.

Mechanism of Action

The mechanism of action of 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene involves its binding to the estrogen receptor, which results in the inhibition of the growth of cancer cells. This compound has been found to be a selective estrogen receptor modulator, meaning that it can selectively target specific estrogen receptors in the body, leading to a more targeted and effective treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory and antioxidant effects, which can help to reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene is its high affinity for the estrogen receptor, which makes it a promising candidate for the treatment of estrogen receptor-positive breast cancer. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in certain lab experiments.

Future Directions

There are several future directions for the study of 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene, including its potential use in the treatment of other types of cancer, such as prostate and ovarian cancer. In addition, further research is needed to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in clinical settings. Overall, this compound has the potential to be a valuable tool in the field of biomedicine and warrants further investigation.

Synthesis Methods

The synthesis of 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene involves several steps, including the reaction of 2-chloro-1-nitrobenzene with 4-(2-methoxy-4-propenylphenoxy)butyl bromide in the presence of potassium carbonate. The resulting product is then treated with sodium methoxide to obtain the final compound.

Scientific Research Applications

2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have a high affinity for the estrogen receptor (ER) and has been shown to inhibit the growth of breast cancer cells in vitro. In addition, this compound has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.

properties

IUPAC Name

1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5/c1-3-6-15-7-9-19(20(13-15)25-2)27-12-5-4-11-26-18-10-8-16(22(23)24)14-17(18)21/h3,6-10,13-14H,4-5,11-12H2,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJWSRNORSYHJM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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